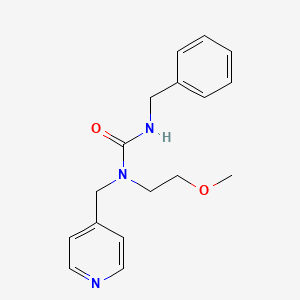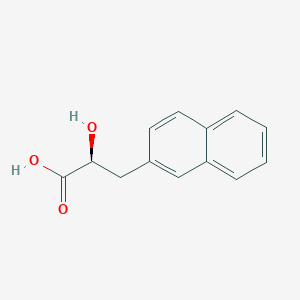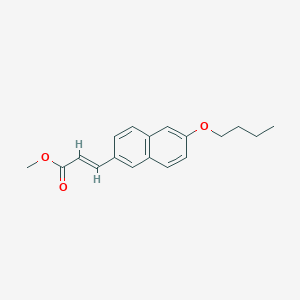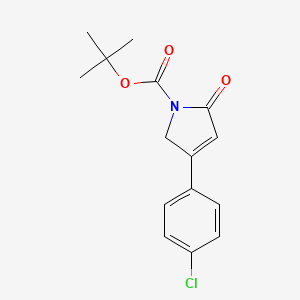
3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Scientific Research Applications
Pyridylthiazole-based Ureas as ROCK Inhibitors
Research on pyridylthiazole-based ureas has identified a new class of potent inhibitors for Rho-associated protein kinases (ROCK1 and 2). These inhibitors, specifically those bearing a benzylic stereogenic center, have been found to have remarkable differences in activity. Derivatives with meta-positioned hydroxy, methoxy, and amino groups on the phenyl ring resulted in the most potent inhibitors. X-Ray crystallography was used to determine the binding mode of these inhibitors, explaining the observed differences in enantiomer series. These compounds demonstrated potent inhibition of ROCK in human lung cancer cells by suppressing the phosphorylation levels of the ROCK substrate MYPT-1 (Pireddu et al., 2012).
Association of N-(pyridin-2-yl),N'-substituted Ureas
The association of four N-(pyridin-2-yl),N'-R(1)-ureas with 2-amino-1,8-naphthyridines and benzoates has been studied through NMR spectroscopy and quantum chemical calculations. The study focused on the classical substituent effect on the association, revealing that a prerequisite for complex formation is breaking the intramolecular hydrogen bond in urea derivatives. Single-crystal X-ray diffraction confirmed the structure of the studied ureas in the crystalline state, aligning with the solution studies of ureas' self-association (Ośmiałowski et al., 2013).
Supramolecular Control of Conformation and Tautomerism
The design and preparation of Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative have been studied for their conformational equilibrium in urea moiety and tautomerism in the pyrimidine part. The compounds readily associate by triple hydrogen bonding with specific partners, showcasing tautomerism controlled by conformational state, which opens new possibilities in molecular sensing based on kinetic trapping effects (Kwiatkowski et al., 2019).
Synthesis and Biological Evaluation of Urea Derivatives
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds, developed through computer-aided design, demonstrated significant antiproliferative effects. One of the target compounds showed potent inhibitory activity, comparable to the positive-control sorafenib, establishing these derivatives as potential anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).
properties
IUPAC Name |
3-benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-12-11-20(14-16-7-9-18-10-8-16)17(21)19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDRDLDVKWVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)
![5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2439681.png)
![4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2439683.png)

![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2439687.png)
![4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2439688.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B2439690.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide](/img/structure/B2439692.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2439693.png)
![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)
![ethyl 2-(5-(thiophen-2-yl)-1H-pyrazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2439695.png)
![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)
